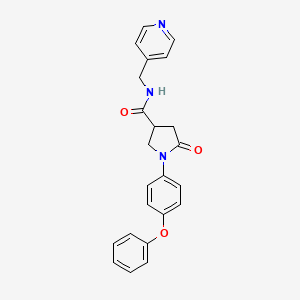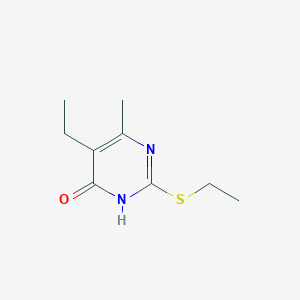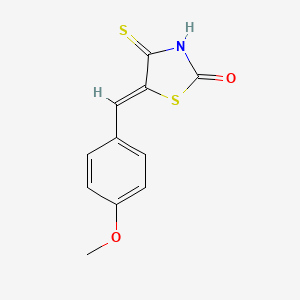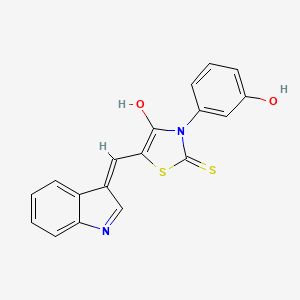
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as PPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide exerts its therapeutic effects by inhibiting the activity of enzymes such as sphingosine kinase (SK) and ceramide synthase (CerS). SK is involved in the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that promotes cell proliferation, survival, and migration. CerS, on the other hand, is involved in the synthesis of ceramide, a bioactive lipid mediator that induces cell death and inhibits cell proliferation. By inhibiting the activity of SK and CerS, this compound reduces the levels of S1P and increases the levels of ceramide, leading to the inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, reduction of oxidative stress, and inhibition of inflammation. This compound also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which is a crucial step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity towards SK and CerS. However, this compound also has some limitations, including its low potency and selectivity towards SK and CerS isoforms.
Orientations Futures
There are several future directions for the study of 5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide, including the development of more potent and selective SK and CerS inhibitors, the investigation of the role of this compound in other diseases such as diabetes and cardiovascular diseases, and the development of this compound-based drug delivery systems. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It exhibits a range of biochemical and physiological effects and exerts its therapeutic effects by inhibiting the activity of enzymes such as SK and CerS. This compound has several advantages for laboratory experiments, but also has some limitations. There are several future directions for the study of this compound, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most commonly used method involves the reaction of 4-Phenoxybenzaldehyde, 4-Pyridinemethanol, and 3-Pyrrolidinecarboxylic acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
5-oxo-1-(4-phenoxyphenyl)-N-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-14-18(23(28)25-15-17-10-12-24-13-11-17)16-26(22)19-6-8-21(9-7-19)29-20-4-2-1-3-5-20/h1-13,18H,14-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNIMJBOCQTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022963.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)

![N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6022991.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6022996.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)
![N-cyclopropyl-1-(2-methylbenzyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023017.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6023023.png)